An In-depth Technical Guide to the Tautomerism in 2,6-Dichloropyridine-4-thiol
An In-depth Technical Guide to the Tautomerism in 2,6-Dichloropyridine-4-thiol
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2,6-Dichloropyridine-4-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide delves into the synthesis, structural elucidation, and reactivity of this molecule, with a particular focus on the predominance of the thione tautomer, 2,6-dichloro-1,4-dihydropyridine-4-thione. Through a synthesis of experimental data and computational analysis, this document offers researchers, scientists, and drug development professionals a thorough understanding of the chemical behavior of this compound. Detailed experimental protocols for synthesis and characterization, along with spectroscopic data analysis, are provided to facilitate further research and application.
Introduction: The Dynamic Nature of Pyridinethiols
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and physical properties of a molecule. In the realm of heterocyclic chemistry, the thiol-thione tautomerism of pyridinethiols is a classic example of this phenomenon. These compounds can exist in two forms: the aromatic thiol form, characterized by a sulfhydryl (-SH) group attached to the pyridine ring, and the non-aromatic thione form, which possesses a thiocarbonyl (C=S) group within a dihydropyridine ring structure.
The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, temperature, and pH. For 4-mercaptopyridines, extensive studies have shown that the equilibrium generally favors the thione tautomer in solution.[1][2][3] This guide will focus specifically on 2,6-Dichloropyridine-4-thiol, exploring how the presence of two electron-withdrawing chlorine atoms influences its tautomeric preference and overall chemical behavior.
Synthesis of 2,6-Dichloropyridine-4-thiol
The synthesis of 2,6-Dichloropyridine-4-thiol is a multi-step process that begins with the preparation of the precursor, 2,6-dichloropyridine.
Synthesis of 2,6-Dichloropyridine
A common and efficient method for the synthesis of 2,6-dichloropyridine is the direct chlorination of 2-chloropyridine in the liquid phase at elevated temperatures.[4] This method offers high purity and yield.
Experimental Protocol: Synthesis of 2,6-Dichloropyridine
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Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls is charged with 2-chloropyridine.
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Reaction Conditions: The reactor is heated to a temperature between 195 °C and 200 °C.
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Chlorination: Chlorine gas is introduced into the reactor at a controlled rate. The reaction is maintained at an elevated pressure.
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Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of 2-chloropyridine.
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Work-up: Once the desired conversion is achieved, the reactor is cooled, and the excess chlorine is safely vented. The resulting reaction mixture, rich in 2,6-dichloropyridine, can be used in the next step, or purified further by distillation.
Conversion to 2,6-Dichloropyridine-4-thiol
The introduction of the thiol functionality at the 4-position of the 2,6-dichloropyridine ring can be achieved through nucleophilic aromatic substitution. A common method involves the reaction with a sulfur nucleophile, such as sodium hydrosulfide.
Experimental Protocol: Synthesis of 2,6-Dichloropyridine-4-thiol
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
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Nucleophile Addition: Add a slight molar excess of sodium hydrosulfide (NaSH) to the solution.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6. This will protonate the thiolate to form the thiol/thione.
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Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude 2,6-Dichloropyridine-4-thiol.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Structural Elucidation and Tautomeric Equilibrium
The definitive structure of 2,6-Dichloropyridine-4-thiol, and the position of its tautomeric equilibrium, can be elucidated through a combination of spectroscopic techniques and computational modeling. The evidence overwhelmingly points towards the predominance of the thione tautomer in the solid state and in polar solvents.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thiol and thione tautomers.
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¹H NMR: In the thiol form, the pyridine ring is aromatic, and the two protons at the 3- and 5-positions would appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm). The thiol proton (-SH) would exhibit a broad singlet, the chemical shift of which is concentration and solvent dependent. In the thione form, the ring is a dihydropyridine, and the protons at the 3- and 5-positions are in a different electronic environment, generally appearing at a slightly higher field compared to their aromatic counterparts. The N-H proton of the thione tautomer will appear as a broad singlet, typically at a lower field.
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¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum is that of the carbon at the 4-position. In the thiol form, this carbon is an aromatic carbon bonded to sulfur and would have a chemical shift in the aromatic region. In contrast, the thione form features a thiocarbonyl (C=S) carbon, which is significantly deshielded and appears at a much lower field (typically δ 170-200 ppm).
| Spectroscopic Data for 2,6-Dichloropyridine Precursor | |
| Technique | Observed Shifts/Bands |
| ¹H NMR (300 MHz, dioxane) | δ 7.66 (d, J = 7.6 Hz, 1H), 7.31 (t, J = 7.6 Hz, 2H)[2] |
| ¹³C NMR (Predicted) | C2/C6: ~151 ppm, C4: ~140 ppm, C3/C5: ~125 ppm |
Table 1: Spectroscopic data for the precursor, 2,6-Dichloropyridine.
Experimental Protocol: NMR Analysis of Tautomerism
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Sample Preparation: Prepare solutions of 2,6-Dichloropyridine-4-thiol in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a concentration of approximately 10 mg/mL.
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¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution. Note the chemical shifts and multiplicities of the ring protons and any broad signals corresponding to N-H or S-H protons.
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¹³C NMR Acquisition: Acquire ¹³C NMR spectra for the same solutions. Pay close attention to the downfield region (δ 170-200 ppm) to identify the presence of a thiocarbonyl carbon.
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Data Analysis: Compare the spectra obtained in different solvents to assess any solvent-induced shifts in the tautomeric equilibrium. The integration of signals corresponding to each tautomer in the ¹H NMR can be used to estimate the equilibrium constant (K_T = [thione]/[thiol]).
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides key information about the functional groups present in the molecule.
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Thiol Form: The spectrum would be characterized by a weak S-H stretching vibration in the region of 2550-2600 cm⁻¹.
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Thione Form: The thione tautomer will exhibit a strong N-H stretching band, typically in the range of 3100-3400 cm⁻¹, and a characteristic C=S stretching vibration. The C=S stretch is often complex and can appear in the broad region of 800-1400 cm⁻¹, its exact position being sensitive to the surrounding molecular structure.[5][6]
| Expected IR Absorption Bands for Tautomers | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| S-H stretch (Thiol) | 2550 - 2600 (weak) |
| N-H stretch (Thione) | 3100 - 3400 (broad, strong) |
| C=S stretch (Thione) | 800 - 1400 (variable) |
| C=C and C=N stretches | 1500 - 1650 |
Table 2: Expected characteristic IR absorption bands for the thiol and thione tautomers of 2,6-Dichloropyridine-4-thiol.
3.1.3. UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the thiol and thione tautomers occur at different wavelengths, making UV-Vis spectroscopy a useful tool for studying the equilibrium.
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Thiol Form: As an aromatic compound, the thiol tautomer is expected to have absorption maxima at shorter wavelengths.
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Thione Form: The extended conjugation and the presence of the C=S chromophore in the thione form typically result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the thiol form.[1][3] The thione tautomer of similar pyridinethiones often shows a strong absorption band in the range of 340-370 nm.[7]
Computational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of both the thiol and thione forms, the position of the equilibrium can be theoretically determined. Such studies on related pyridinethiones have consistently shown that while the thiol form may be more stable in the gas phase, the thione form is significantly stabilized in polar solvents, in agreement with experimental observations.[8]
Reactivity of 2,6-Dichloropyridine-4-thione
The predominance of the thione tautomer dictates the reactivity of 2,6-Dichloropyridine-4-thiol. The molecule possesses several reactive sites, including the nitrogen and sulfur atoms, as well as the chlorinated carbon atoms of the ring.
Alkylation Reactions
Alkylation of pyridinethiones can occur at either the sulfur or the nitrogen atom, leading to S-alkylated or N-alkylated products, respectively. The regioselectivity of this reaction is influenced by the nature of the alkylating agent and the reaction conditions. Hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles favor reaction at the softer sulfur atom.
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S-Alkylation: Reaction with soft alkylating agents like alkyl halides in the presence of a base typically leads to the formation of 4-(alkylthio)-2,6-dichloropyridines.
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N-Alkylation: The use of harder alkylating agents, such as dimethyl sulfate, can favor the formation of 1-alkyl-2,6-dichloro-1,4-dihydropyridine-4-thiones.
Nucleophilic Substitution at the Ring
The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution, although the electron-donating character of the thione group can deactivate the ring towards this type of reaction compared to the parent 2,6-dichloropyridine. Nevertheless, under forcing conditions, these chlorine atoms can be displaced by strong nucleophiles.
Conclusion
The tautomerism of 2,6-Dichloropyridine-4-thiol is a clear illustration of the subtle interplay of electronic and environmental factors that govern molecular structure and reactivity. The available evidence strongly supports the predominance of the 2,6-dichloro-1,4-dihydropyridine-4-thione tautomer in most conditions. A thorough understanding of this tautomeric equilibrium is essential for predicting the chemical behavior of this molecule and for its rational application in drug design and materials science. This guide provides the foundational knowledge and practical protocols to enable further investigation and utilization of this versatile heterocyclic compound.
References
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Antonov, L., & Stoyanov, S. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1487-1492. [Link]
- Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). The tautomerism of 4-mercaptopyridine. Journal of the American Chemical Society, 98(1), 171-179.
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- Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Chemistry. Part I. General Introduction. Advances in Heterocyclic Chemistry, 1, 311-338.
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LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]
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An, H., & Cook, P. F. (2004). Pyridine-2-thione release assay upon reaction of free thiols with biotin-HPDP. ResearchGate. Retrieved from [Link]
- Leszczynski, J. (1992). Theoretical studies of the tautomers of pyridinethiones. Journal of Physical Chemistry A, 112(14), 3231-3238.
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